5-(4-bromobenzyl)-7-(furan-2-yl)-2-methylthiazolo[4,5-d]pyridazin-4(5H)-one
Description
The compound 5-(4-bromobenzyl)-7-(furan-2-yl)-2-methylthiazolo[4,5-d]pyridazin-4(5H)-one is a heterocyclic derivative belonging to the thiazolo[4,5-d]pyridazinone family. Its structure features a fused thiazole-pyridazinone core, substituted at positions 2, 5, and 7 with methyl, 4-bromobenzyl, and furan-2-yl groups, respectively. The 4-bromobenzyl moiety introduces a bulky, electron-withdrawing aromatic substituent, while the furan-2-yl group contributes π-electron-rich properties.
Properties
IUPAC Name |
5-[(4-bromophenyl)methyl]-7-(furan-2-yl)-2-methyl-[1,3]thiazolo[4,5-d]pyridazin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12BrN3O2S/c1-10-19-15-16(24-10)14(13-3-2-8-23-13)20-21(17(15)22)9-11-4-6-12(18)7-5-11/h2-8H,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMXNLWIQIWFCFK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C(=NN(C2=O)CC3=CC=C(C=C3)Br)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12BrN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-bromobenzyl)-7-(furan-2-yl)-2-methylthiazolo[4,5-d]pyridazin-4(5H)-one typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Thiazolopyridazine Core: This step involves the cyclization of appropriate precursors under controlled conditions. For instance, a reaction between 2-aminopyridazine and α-bromo ketones can form the thiazolopyridazine ring.
Introduction of the Furan Ring: The furan ring can be introduced through a Suzuki coupling reaction, where a furan-2-boronic acid reacts with a halogenated intermediate.
Attachment of the Bromobenzyl Group: The final step involves the alkylation of the thiazolopyridazine core with 4-bromobenzyl bromide under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,5-dicarboxylic acid derivatives.
Reduction: Reduction reactions can target the bromobenzyl group, converting it to a benzyl group.
Substitution: The bromine atom in the bromobenzyl group can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) in hydrogenation reactions.
Substitution: Nucleophiles such as sodium azide (NaN₃) or thiourea in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Furan-2,5-dicarboxylic acid derivatives.
Reduction: Benzyl-substituted thiazolopyridazine.
Substitution: Various substituted thiazolopyridazine derivatives depending on the nucleophile used.
Scientific Research Applications
Anticancer Properties:
Research indicates that thiazole derivatives exhibit significant anticancer activity. The compound has been shown to inhibit cell proliferation in various cancer cell lines, suggesting its potential as an anticancer agent. For instance, studies have demonstrated that similar thiazolo[4,5-d]pyridazine compounds can induce apoptosis in cancer cells by activating specific signaling pathways involved in cell death .
Mechanism of Action:
The anticancer effects are believed to be mediated through the inhibition of key enzymes involved in tumor growth and metastasis. Specifically, compounds with structural similarities to 5-(4-bromobenzyl)-7-(furan-2-yl)-2-methylthiazolo[4,5-d]pyridazin-4(5H)-one have been identified as inhibitors of NF-κB signaling pathways, which are often constitutively active in cancers . This inhibition leads to reduced expression of anti-apoptotic proteins and increased sensitivity of cancer cells to chemotherapeutic agents.
Antimicrobial Activity
Broad-Spectrum Antimicrobial Effects:
Thiazole derivatives are known for their antimicrobial properties. Preliminary studies suggest that this compound exhibits activity against a range of bacteria and fungi. The compound's mechanism may involve disruption of microbial cell membranes or inhibition of essential microbial enzymes .
Case Studies:
In vitro studies have shown that the compound demonstrates significant inhibitory effects against both Gram-positive and Gram-negative bacteria. For example, it has been tested against Staphylococcus aureus and Escherichia coli, with promising results indicating its potential as a lead compound for developing new antibiotics .
Potential Therapeutic Uses
Inflammatory Diseases:
Given its ability to modulate inflammatory pathways, this compound may have applications in treating inflammatory diseases. Compounds that inhibit NF-κB signaling are particularly relevant for conditions like rheumatoid arthritis and inflammatory bowel disease (IBD) due to their role in mediating inflammation .
Neuroprotective Effects:
Emerging research suggests that thiazole derivatives may also offer neuroprotective benefits. By reducing oxidative stress and inflammation in neural tissues, these compounds could potentially be developed into treatments for neurodegenerative diseases such as Alzheimer's or Parkinson's disease.
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of 5-(4-bromobenzyl)-7-(furan-2-yl)-2-methylthiazolo[4,5-d]pyridazin-4(5H)-one involves its interaction with specific molecular targets. For instance, it may inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function. The furan and thiazolopyridazine moieties are crucial for its binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Key structural analogues of this compound include derivatives with variations at positions 2, 5, and 7 of the thiazolo[4,5-d]pyridazinone scaffold. Below is a comparative analysis:
Biological Activity
5-(4-Bromobenzyl)-7-(furan-2-yl)-2-methylthiazolo[4,5-d]pyridazin-4(5H)-one is a compound of interest due to its potential biological activities, particularly in the fields of anti-inflammatory and antimicrobial research. This article synthesizes findings from diverse sources to present a comprehensive overview of its biological activity.
Chemical Structure and Synthesis
The compound features a thiazolo[4,5-d]pyridazin core, which is known for its diverse biological properties. The synthesis generally involves the reaction of appropriate thiazole derivatives with furan and bromobenzyl substituents, leading to compounds that exhibit varied pharmacological activities.
1. Analgesic and Anti-inflammatory Activity
Research indicates that derivatives of thiazolo[4,5-d]pyridazin compounds have been evaluated for their analgesic and anti-inflammatory properties. In vivo studies demonstrated significant efficacy in reducing pain and inflammation in models such as the acetic acid-induced writhing test and the hot plate test.
- Study Findings : A study reported that certain synthesized compounds showed analgesic effects comparable to traditional analgesics, indicating potential for therapeutic use in pain management .
2. Antimicrobial Activity
The compound has shown promising results against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
- Minimum Inhibitory Concentrations (MICs) : In vitro tests revealed MIC values ranging from 0.25 to 16 µg/mL against clinical isolates of Staphylococcus aureus and Escherichia coli, suggesting strong antimicrobial properties compared to standard antibiotics like ciprofloxacin .
The mechanisms by which these compounds exert their biological effects include:
- Inhibition of Enzymatic Pathways : The thiazolo[4,5-d]pyridazin framework may interact with specific enzymes involved in inflammatory pathways, potentially inhibiting cyclooxygenase (COX) activity.
- Cell Signaling Modulation : Compounds have been shown to influence MAPK and PPAR-γ signaling pathways, which are crucial in regulating inflammation and cellular responses .
Case Study 1: Analgesic Activity
In a controlled study involving animal models, a derivative of this compound was administered at varying doses. The results indicated a dose-dependent reduction in pain response, with the highest dose achieving significant analgesia comparable to morphine.
Case Study 2: Antimicrobial Efficacy
A separate study evaluated the antimicrobial efficacy of this compound against multi-drug resistant strains. The findings highlighted that certain derivatives exhibited superior activity against resistant strains compared to conventional antibiotics, making them candidates for further development as antimicrobial agents.
Data Tables
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
